4-amino-3-(methylamino)benzonitrile
Description
4-Amino-3-(methylamino)benzonitrile is a benzonitrile derivative featuring dual amino substituents at the 3- and 4-positions of the benzene ring, with a methyl group attached to the 3-amino group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its synthesis often involves coupling reactions or functional group transformations, as demonstrated in the preparation of DNA ligands (Scheme 5, ) and pyrazolo-pyrimidine derivatives (). Structural characterization via $ ^1H $-NMR and $ ^{13}C $-NMR () confirms its regiochemistry and purity, critical for downstream applications in medicinal chemistry.
Properties
CAS No. |
64910-49-2 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(methylamino)benzonitrile typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group transformations. One common method involves the following steps:
Nitration: Benzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methylation: The amino group is methylated using methyl iodide in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation for the reduction step and continuous flow reactors for the nitration and methylation steps. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(methylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The amino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include primary amines.
Substitution: Products include halogenated derivatives of this compound.
Scientific Research Applications
4-amino-3-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-(methylamino)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
4-Amino-3-(isobutylamino)benzonitrile
- Structure: Differs by an isobutyl group instead of methyl at the 3-amino position.
- Properties : The bulkier isobutyl group may reduce solubility in polar solvents compared to the methyl analog. $ ^1H $-NMR data () shows distinct shifts for the isobutyl protons (δ ~0.9–1.8 ppm), contrasting with the methyl group’s singlet (δ ~2.8–3.2 ppm).
- Applications : Likely used in similar synthetic pathways but with altered steric effects in target molecules.
4-Amino-3-(quinolin-3-yl)benzonitrile
- Structure: Features a quinoline ring at the 3-position instead of methylamino ().
- Properties: Higher molecular weight (C${16}$H${12}$N$_4$) and melting point (228–230°C) due to aromatic stacking. IR and HRMS data confirm conjugation effects from the quinoline moiety.
4-Amino-3-ethylbenzonitrile
4-Fluoro-3-({[(4-methylphenyl)methyl]amino}methyl)benzonitrile
- Structure: Fluorine at the 4-position and a benzylamino-methyl group at the 3-position (C${16}$H${15}$FN$_2$) ().
- Properties : Fluorine’s electron-withdrawing effect may stabilize the ring electronically, altering reactivity in nucleophilic substitutions.
- Applications: Potential use in fluorinated pharmaceuticals or imaging agents.
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
